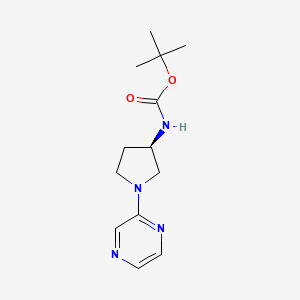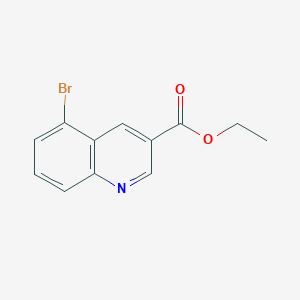
Ethyl 5-bromoquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.12 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a molecular weight of 280.12 and a molecular formula of C12H10BrNO2 . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activities
Ethyl 5-bromoquinoline-3-carboxylate is utilized in the synthesis of novel quinoline derivatives. For example, Yang Li et al. (2019) described its use in creating new types of halomethylquinoline building blocks, leading to the synthesis of compounds with significant anti-tubercular and anti-bacterial activities (Li et al., 2019).
Fluorescent Dipoles and Cross-Conjugated Systems
This compound is a precursor in the synthesis of mesomeric betaines, which are fluorescent dipoles. Alexey Smeyanov et al. (2017) synthesized compounds starting from 3-ethynylquinoline, demonstrating its role in creating cross-conjugated systems with potential applications in fluorescence spectroscopy (Smeyanov et al., 2017).
Synthesis of Heterocycles
In the field of organic chemistry, this compound serves as a building block for the synthesis of tri- and tetra-cyclic heterocycles, as researched by S. M. Allin et al. (2005). This compound helps in synthesizing new 6-membered rings attached to azoles, showcasing its versatility in creating complex organic structures (Allin et al., 2005).
Antitumor Activities
In medicinal chemistry, derivatives of this compound, such as 4H-pyrano[3,2-h]quinoline-3-carboxylate, have been synthesized and evaluated for antitumor activities. A. El-Agrody et al. (2012) found that some of these compounds exhibited promising results against human tumor cell lines, highlighting their potential in cancer research (El-Agrody et al., 2012).
Photochemical Synthesis
This compound is also used in photochemical synthesis processes. For instance, S. Nimgirawath and W. C. Taylor (1983) conducted studies on the irradiation of related compounds, leading to the synthesis of complex organic structures like liriodenine (Nimgirawath & Taylor, 1983).
Safety and Hazards
Orientations Futures
The future directions for Ethyl 5-bromoquinoline-3-carboxylate and similar compounds involve the development of new methods for their preparation and the improvement of existing synthetic methods . There is also a focus on environmentally friendly reactions . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Propriétés
IUPAC Name |
ethyl 5-bromoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYDMSOHOYEMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737634 | |
| Record name | Ethyl 5-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383551-36-7 | |
| Record name | Ethyl 5-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


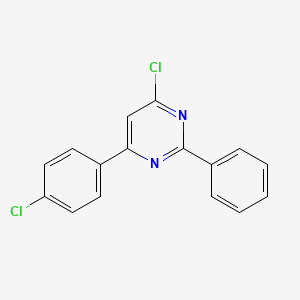

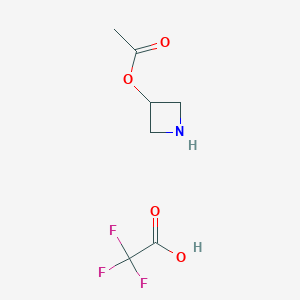
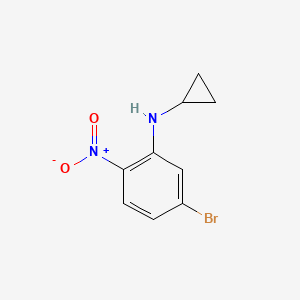
![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)

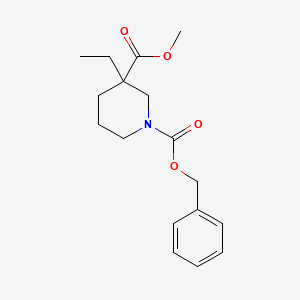
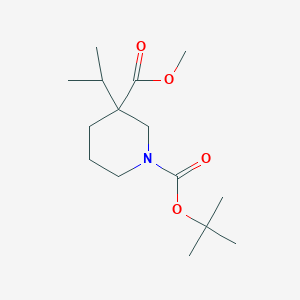
![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)
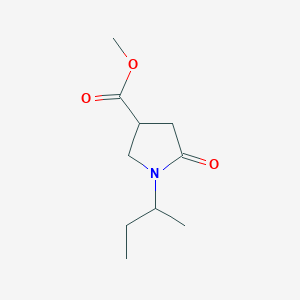
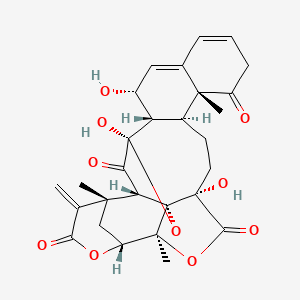
![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)
